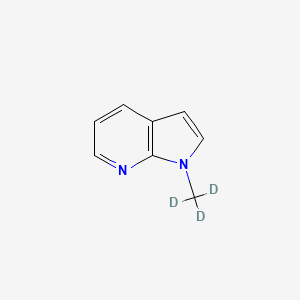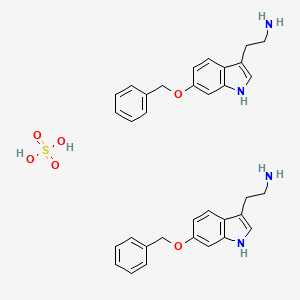
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate is a chemical compound with the molecular formula C17H18N2O•1/2H2SO4 and a molecular weight of 315.38 . It is primarily used as an intermediate in organic synthesis, particularly in the synthesis of bufotenine . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(6-Benzyloxyindolyl)ethylamine Hemisulfate typically involves the reaction of 6-benzyloxyindole with 2-aminoethanol . The specific reaction conditions and steps can vary depending on the experimental requirements. Generally, the reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including bufotenine.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of other chemicals and materials, serving as a valuable intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(6-Benzyloxyindolyl)ethylamine Hemisulfate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known to interact with various enzymes and receptors, influencing biochemical pathways. Further research is needed to fully elucidate its molecular targets and mechanisms.
Comparison with Similar Compounds
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate can be compared with other similar compounds, such as:
Bufotenine: An indole alkaloid with similar structural features, used in various biological studies.
Serotonin: A neurotransmitter with an indole structure, involved in numerous physiological processes.
Tryptamine: A naturally occurring compound with an indole structure, serving as a precursor to various neurotransmitters.
The uniqueness of this compound lies in its specific benzyloxy substitution, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C34H38N4O6S |
|---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine;sulfuric acid |
InChI |
InChI=1S/2C17H18N2O.H2O4S/c2*18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;1-5(2,3)4/h2*1-7,10-11,19H,8-9,12,18H2;(H2,1,2,3,4) |
InChI Key |
HKDUNOKMXFHNIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


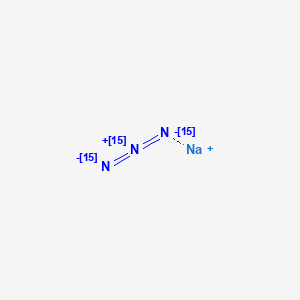
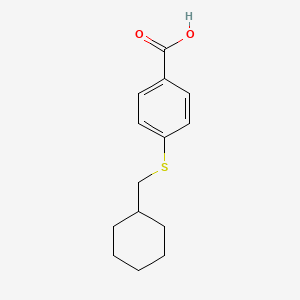
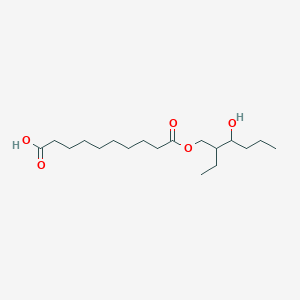
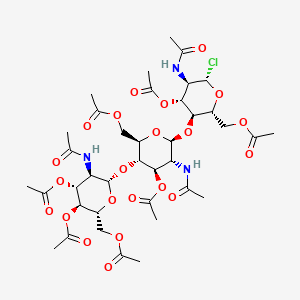
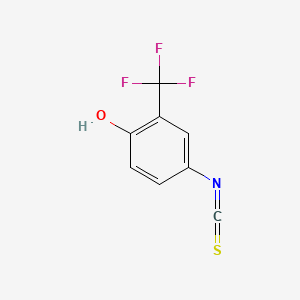
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
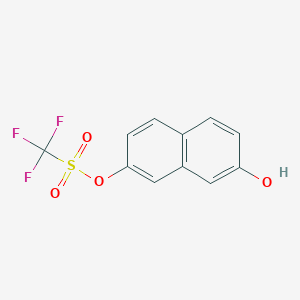
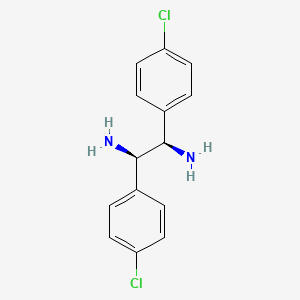

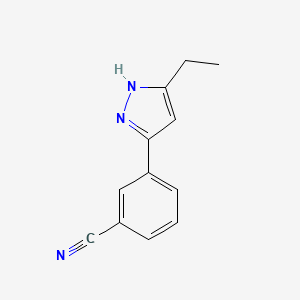
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)
